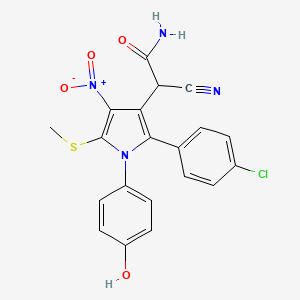
AChE-IN-25
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AChE-IN-25 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholineBy inhibiting acetylcholinesterase, this compound helps increase the levels of acetylcholine in the brain, thereby improving cognitive functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-25 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions include:
Solvent: Acetic acid
Temperature: Room temperature
Catalyst: Manganese(III) acetate
Reaction Time: Several hours
The resulting compounds are then purified using standard chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to accommodate higher volumes of reactants.
Continuous Flow Systems: To ensure consistent reaction conditions and higher yields.
Purification: Industrial-scale chromatography and crystallization techniques to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions
AChE-IN-25 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Aplicaciones Científicas De Investigación
AChE-IN-25 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase activity in various biological systems.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of biosensors for detecting acetylcholinesterase activity.
Mecanismo De Acción
AChE-IN-25 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. The compound interacts with the catalytic triad of the enzyme, which includes serine, histidine, and glutamate residues. This interaction prevents the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic transmission .
Comparación Con Compuestos Similares
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: A natural alkaloid that inhibits acetylcholinesterase and is used in Alzheimer’s therapy
Uniqueness of AChE-IN-25
This compound stands out due to its unique chemical structure, which allows for strong binding affinity and specificity towards acetylcholinesterase. Additionally, its synthetic versatility enables the creation of various derivatives with potentially enhanced biological activities .
Propiedades
Fórmula molecular |
C20H15ClN4O4S |
|---|---|
Peso molecular |
442.9 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenyl)-1-(4-hydroxyphenyl)-5-methylsulfanyl-4-nitropyrrol-3-yl]-2-cyanoacetamide |
InChI |
InChI=1S/C20H15ClN4O4S/c1-30-20-18(25(28)29)16(15(10-22)19(23)27)17(11-2-4-12(21)5-3-11)24(20)13-6-8-14(26)9-7-13/h2-9,15,26H,1H3,(H2,23,27) |
Clave InChI |
RWTDHBAAGZNIDZ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=C(N1C2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl)C(C#N)C(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)

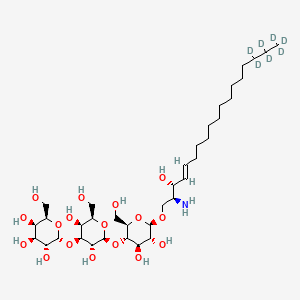
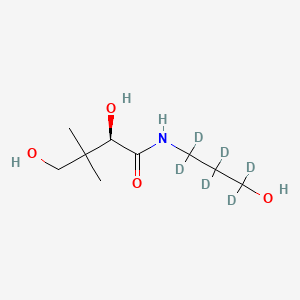
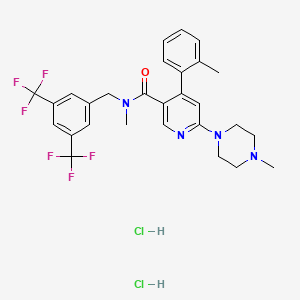
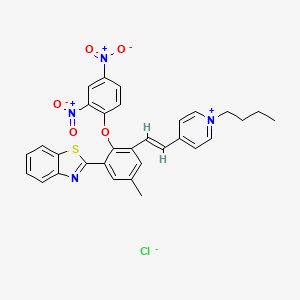
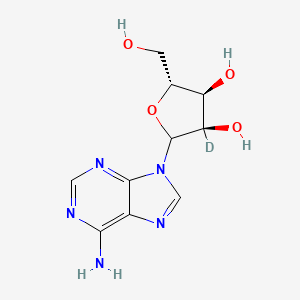

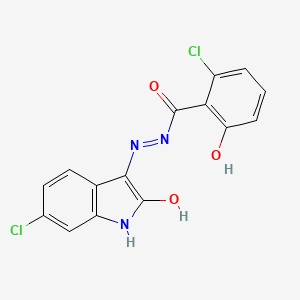
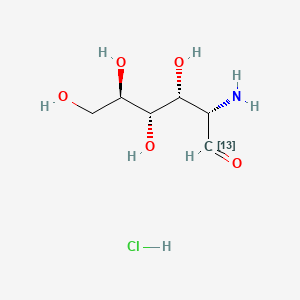
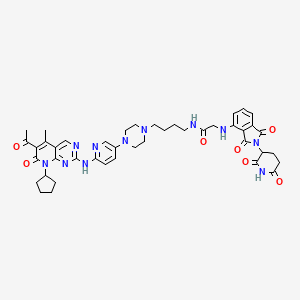
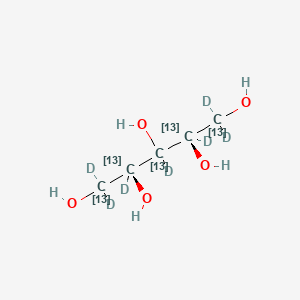
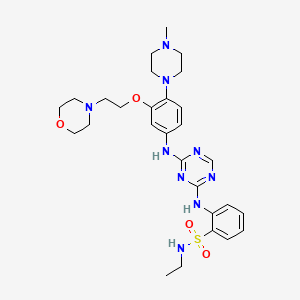
![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
